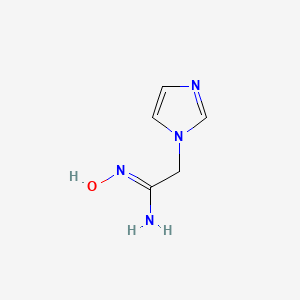

(Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide

Descripción general

Descripción

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of imidazole derivatives, including (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: The imidazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide can yield imidazole N-oxides, while reduction can produce imidazolines .

Aplicaciones Científicas De Investigación

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

1-Hydroxyimidazole: Similar in structure but lacks the ethanimidamide group.

Imidazole N-oxides: Oxidized derivatives of imidazole.

Imidazolines: Reduced forms of imidazole.

Uniqueness

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide is unique due to the presence of both the hydroxy and ethanimidamide groups, which confer specific chemical and biological properties. This makes it distinct from other imidazole derivatives and valuable for various applications .

Actividad Biológica

(Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications based on diverse sources.

The compound exhibits a range of biochemical activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is particularly evident in human cancer cell lines where it has demonstrated dose-dependent effects on cell viability.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages.

Cellular Effects

The biological activity of this compound at the cellular level includes:

- Influence on Cell Signaling : It alters key signaling pathways associated with cell survival and apoptosis. For instance, it can inhibit the activation of NF-kB, a transcription factor that plays a critical role in inflammation and cancer progression.

- Gene Expression Modulation : The compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, such as p53 and cyclin-dependent kinases.

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves:

- Receptor Interaction : Binding to specific receptors, including imidazoline receptors, which are implicated in various physiological processes.

- Enzyme Inhibition : The compound inhibits inducible nitric oxide synthase (iNOS), leading to decreased NO production during inflammatory responses. This inhibition is crucial for reducing tissue damage associated with chronic inflammation.

Case Studies

Several research studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to increased apoptosis rates and altered cell cycle dynamics.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 45 |

| HCT116 (Colon) | 20 | 50 |

- Anti-inflammatory Effects in Animal Models : In vivo studies showed that administration of the compound reduced inflammation markers in models of arthritis and colitis. These findings suggest potential therapeutic applications for inflammatory diseases.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Effective in inhibiting tumor growth with minimal toxicity.

- High Doses : May lead to increased side effects; thus, careful dosage optimization is essential for therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic pathways:

- It modulates cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Transport and Distribution

The transport mechanisms for this compound involve:

- Active Transport : The compound is actively transported across cell membranes via solute carrier transporters, enhancing its accumulation in target tissues.

Propiedades

IUPAC Name |

N'-hydroxy-2-imidazol-1-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-5(8-10)3-9-2-1-7-4-9/h1-2,4,10H,3H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONIEQVGHSDLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.